ProcalAmine is classified as a parenteral nutrition solution, specifically formulated to deliver amino acids and glycerin intravenously. The amino acids included are primarily the "L"-isomer forms, except for glycine which lacks an isomer designation. This classification places ProcalAmine within the broader category of nutritional supplements used in clinical settings, particularly for patients unable to meet their nutritional needs through oral intake .
The synthesis of ProcalAmine involves the careful formulation of its components: amino acids and glycerin. The process typically includes:
These steps are crucial for maintaining the integrity and efficacy of ProcalAmine as a nutritional supplement .
ProcalAmine consists of a complex mixture of amino acids dissolved in glycerin. The specific molecular structure varies depending on the amino acid composition but generally includes:
The osmolarity of ProcalAmine is calculated at approximately 735 mOsmol/liter, indicating its hypertonic nature which can impact infusion rates and site reactions .
The primary reactions involved in the use of ProcalAmine include:
These reactions are crucial for maintaining metabolic functions in patients receiving ProcalAmine during intravenous therapy .
ProcalAmine works by providing essential substrates necessary for protein synthesis while simultaneously serving as an energy source. The mechanism can be summarized as follows:
These properties are critical for ensuring compatibility with intravenous administration protocols and minimizing adverse effects such as phlebitis .
ProcalAmine is primarily used in clinical settings for:
The formulation's balanced composition makes it suitable for various patient populations requiring parenteral nutrition .
The biochemical architecture of ProcalAmine integrates three fundamental nutritional elements:
Table 1: Macronutrient Composition of ProcalAmine per 100 mL
Component Type | Specific Constituents | Concentration | Primary Metabolic Role |
---|---|---|---|
Amino Acids | 15 crystalline amino acids (Essential: Ile, Leu, Lys, Met, Phe, Thr, Trp, Val; Nonessential: Ala, Gly, Arg, His, Pro, Ser, Cys) | 3.0 g | Protein synthesis substrate, nitrogen balance |
Nonprotein Energy | Glycerin USP (glycerol) | 3.0 g | Gluconeogenesis precursor, energy substrate (4.3 kcal/g) |
Electrolytes | Sodium, Potassium, Calcium, Magnesium, Chloride, Phosphate, Acetate | Varied (see 1.1.2) | pH balance, osmotic pressure, cellular functions |
The amino acid profile provides a physiological ratio of essential and non-essential amino acids optimized for protein sparing and nitrogen balance improvement in mildly catabolic patients [2] [4]. Unlike conventional dextrose-based PN, ProcalAmine utilizes glycerol (metabolized primarily in liver and kidneys) as its carbohydrate-equivalent energy source. This glycerin component participates as an active energy substrate through phosphorylation to α-glycerophosphate and subsequent conversion to dihydroxyacetone phosphate – a key triose in energy-generating glucose metabolism [2] [6].
ProcalAmine contains a comprehensive electrolyte profile designed for maintenance therapy during short-term PPN:
Table 2: Electrolyte Composition and Acid-Base Considerations
Electrolyte | Concentration (mEq/L) | Physiological Role | Acid-Base Considerations |
---|---|---|---|
Sodium | 35 | Osmotic balance, nerve function | Acetate balance (23 mEq from inorganic salts, 9 mEq acetic acid, 15 mEq lysine acetate) [6] |
Potassium | 24.5 | Cellular membrane potential | Minimal impact on acid-base when renal/respiratory function normal |
Calcium | 3 | Neuromuscular function | Incompatible with bicarbonate-containing solutions |
Magnesium | 5 | Enzyme cofactor | Acetate metabolism generates bicarbonate precursors |
Chloride | 41 | Gastric acidity, balance | Lower relative concentration supports alkalizing potential |
Acetate | 47 | Bicarbonate precursor | Primary buffer component (total 47 mEq/L) [6] |
Phosphate | 7 (3.5 mmol/L) | ATP formation, bone mineral | Critical for preventing refeeding syndrome during nutrition support |
The acetate buffer system (provided through inorganic acetate salts, acetic acid, and lysine acetate) is engineered to maintain solution stability at pH 6.5-7.0 while providing alkalinizing potential [6]. This formulation specifically avoids bicarbonate due to incompatibility issues with calcium that could form insoluble precipitates [1]. The electrolyte composition targets maintenance requirements rather than replacement needs, necessitating additional supplementation in patients with abnormal losses [2] [8].
The integration of glycerol with amino acids represents a significant pharmaceutical achievement. Conventional dextrose-amino acid combinations undergo Maillard reactions during heat sterilization, producing undesirable browning products. ProcalAmine's glycerol-based formulation avoids these reactions, enabling stable sterilization and shelf life [1] [6]. The solution contains potassium metabisulfite (<0.05g/100mL) as an antioxidant to maintain stability during storage and administration [6]. Aluminum content is minimized (≤25 μg/L) to reduce toxicity risks in renal impairment, though accumulation remains a consideration in prolonged therapy [6] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5